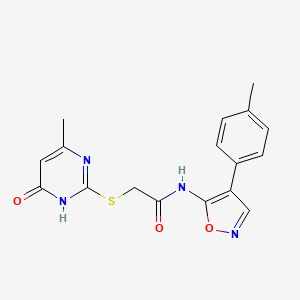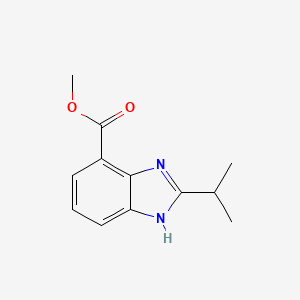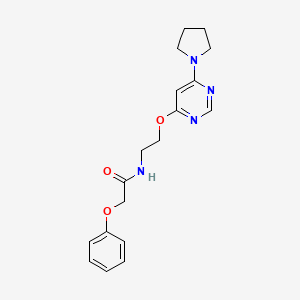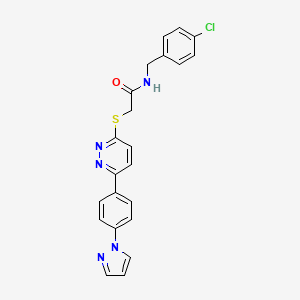
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H19FN4OS and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Arrhythmic Activity
A study by Abdel‐Aziz, H., et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds, closely related to the queried chemical, demonstrated significant anti-arrhythmic activity. This suggests potential applications in cardiac arrhythmia treatment or related research (Abdel‐Aziz et al., 2009).
Antimicrobial Properties
Başoğlu, S., et al. (2013) conducted research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,3,4-thiadiazole. These compounds exhibited antimicrobial activities, suggesting a potential application in developing new antimicrobial agents (Başoğlu et al., 2013).
Tuberculosis Treatment
Jeankumar, V. U., et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, including compounds structurally similar to the queried chemical. These compounds were evaluated for their antituberculosis activity and cytotoxicity, indicating their potential use in tuberculosis research or treatment (Jeankumar et al., 2013).
Metabolic and Disposition Studies
Renzulli, C., et al. (2011) investigated the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist structurally similar to the queried compound. This research provides insights into the metabolic pathways and disposition of such compounds in the human body, relevant to pharmacokinetics and pharmacodynamics studies (Renzulli et al., 2011).
Anticancer Research
Anuse, D. G., et al. (2019) synthesized and evaluated a series of compounds, including N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds showed potential anticancer activity, suggesting their application in cancer research (Anuse et al., 2019).
Serotonin Receptor Imaging
Ryu, Y., et al. (2007) studied the use of a PET radioligand, 18F-trans-4-Fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide, for imaging serotonin 5-HT1A receptors in the human brain. This research has implications for the development of imaging agents for neurological studies (Ryu et al., 2007).
Pharmacokinetic Studies
Teffera, Y., et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Their study provides valuable information on the pharmacokinetic properties of compounds structurally related to the queried chemical, relevant for cancer therapy research (Teffera et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-13-3-1-12(2-4-13)17(7-8-17)16(23)20-14-5-9-22(10-6-14)15-11-19-24-21-15/h1-4,11,14H,5-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPUSWSWHSPTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)


![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)




![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2557596.png)


